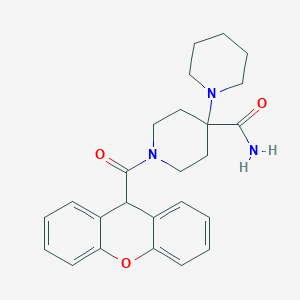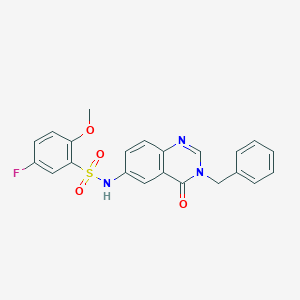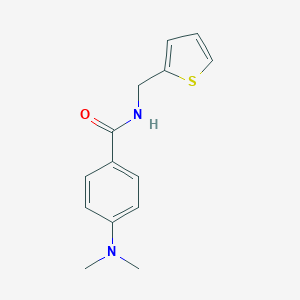![molecular formula C20H13ClN6OS B263245 3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B263245.png)
3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure substituted with a 4-chlorophenyl group and a purin-6-ylsulfanyl methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinazolinone core, followed by the introduction of the 4-chlorophenyl group and the purin-6-ylsulfanyl methyl group through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
化学反应分析
Types of Reactions
3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazolinone core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted quinazolinone derivatives.
科学研究应用
3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as electronic or optical applications.
作用机制
The mechanism of action of 3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
- 3-(4-chlorophenyl)-4-substituted pyrazole derivatives
- 1,3,4-oxadiazoles
- 5-pyrazolinones
Uniqueness
Compared to similar compounds, 3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of a quinazolinone core with a purin-6-ylsulfanyl methyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C20H13ClN6OS |
|---|---|
分子量 |
420.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H13ClN6OS/c21-12-5-7-13(8-6-12)27-16(26-15-4-2-1-3-14(15)20(27)28)9-29-19-17-18(23-10-22-17)24-11-25-19/h1-8,10-11H,9H2,(H,22,23,24,25) |
InChI 键 |
RHPGARKKVDFVEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NC4=C3NC=N4)C5=CC=C(C=C5)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NC4=C3NC=N4)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide](/img/structure/B263162.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)
![7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline](/img/structure/B263166.png)
![2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263167.png)
![2-(5-Methylfuran-2-yl)-5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,4-oxadiazole](/img/structure/B263168.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone](/img/structure/B263178.png)

![1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol](/img/structure/B263180.png)

![N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B263184.png)

![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
